Cas no 107974-13-0 (2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole)

2-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a benzodioxolylmethylthio moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The benzodioxole ring enhances lipophilicity and potential bioactivity, while the thiadiazole scaffold contributes to stability and reactivity. Its well-defined molecular architecture allows for precise modifications, enabling applications in agrochemical and pharmaceutical research. The compound's synthetic accessibility and functional group compatibility further underscore its utility in developing novel bioactive molecules.
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole structure
107974-13-0 structure
Product name:2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
CAS No:107974-13-0
MF:C11H10N2O2S2
MW:266.339299678802
CID:3590089
PubChem ID:976736

2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole, 2-[(1,3-benzodioxol-5-ylmethyl)thio]-5-methyl-
    • 2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole
    • 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
    • VU0161174-4
    • F3394-0672
    • HMS1591D09
    • Z25103810
    • HMS2417E20
    • AKOS000813074
    • SMR000143334
    • MLS000536296
    • 107974-13-0
    • 2-[(1,3-benzodioxol-5-ylmethyl)thio]-5-methyl-1,3,4-thiadiazole
    • 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole
    • CHEMBL1477560
    • Inchi: InChI=1S/C11H10N2O2S2/c1-7-12-13-11(17-7)16-5-8-2-3-9-10(4-8)15-6-14-9/h2-4H,5-6H2,1H3
    • InChI Key: JNGHEJGLFJRSBJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 266.01836991Da
  • Monoisotopic Mass: 266.01836991Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 97.8Ų

2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3394-0672-3mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
3mg
$63.0 2023-09-11
Life Chemicals
F3394-0672-75mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
75mg
$208.0 2023-09-11
Life Chemicals
F3394-0672-10mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
10mg
$79.0 2023-09-11
Life Chemicals
F3394-0672-2mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
2mg
$59.0 2023-09-11
Life Chemicals
F3394-0672-4mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
4mg
$66.0 2023-09-11
Life Chemicals
F3394-0672-100mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
100mg
$248.0 2023-09-11
Life Chemicals
F3394-0672-2μmol
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
2μmol
$57.0 2023-09-11
Life Chemicals
F3394-0672-15mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
15mg
$89.0 2023-09-11
Life Chemicals
F3394-0672-10μmol
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
10μmol
$69.0 2023-09-11
Life Chemicals
F3394-0672-1mg
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
107974-13-0
1mg
$54.0 2023-09-11

Additional information on 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole

Recent Advances in the Study of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS: 107974-13-0)

The compound 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS: 107974-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel antimicrobial and anticancer agents. The presence of the benzodioxole and thiadiazole moieties in its structure has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against bacterial DNA gyrase, suggesting its potential as a new class of antibiotics.

In addition to its antimicrobial properties, research has also explored the compound's anticancer potential. A recent in vitro study conducted by a team at the University of Cambridge revealed that 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. These findings were further supported by molecular docking studies, which identified potential interactions with key oncogenic proteins.

The synthesis of this compound has also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry described an optimized synthetic route that improves yield and scalability, making it more feasible for large-scale production. The new method employs a one-pot reaction strategy, reducing the number of purification steps and minimizing waste, which aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatile chemical structure provides ample opportunities for structural modifications to enhance its pharmacokinetic and pharmacodynamic properties.

In conclusion, 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole represents a compelling area of research in chemical biology and medicinal chemistry. Its dual antimicrobial and anticancer activities, coupled with recent advances in synthesis, position it as a valuable candidate for further drug development efforts. Future research should focus on optimizing its biological activity and addressing translational challenges to unlock its full therapeutic potential.

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